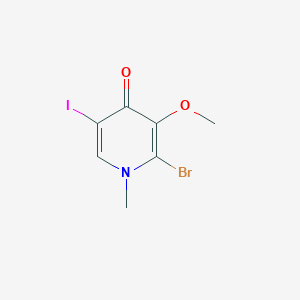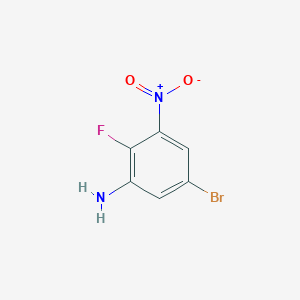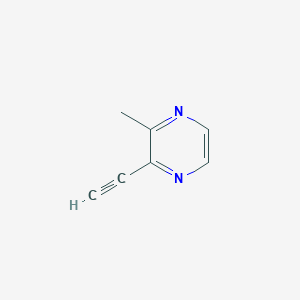
Éster etílico del ácido 2-(1-bencil-piperidin-3-il)-3-nitro-propiónico
Descripción general
Descripción
2-(1-Benzyl-piperidin-3-yl)-3-nitro-propionic acid ethyl ester is a complex organic compound that features a piperidine ring substituted with a benzyl group and a nitro-propionic acid ester
Aplicaciones Científicas De Investigación
2-(1-Benzyl-piperidin-3-yl)-3-nitro-propionic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of neurotransmitter modulation.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
Piperidine Derivatives
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Targets of Action
The targets of piperidine derivatives can vary widely depending on the specific compound and its structure. Some piperidine derivatives have been found to act as antagonists for certain receptors, such as the muscarinic receptor 4 (M4) .
Mode of Action
The mode of action of piperidine derivatives also depends on the specific compound. For example, some act as antagonists, binding to a specific receptor and blocking its activation .
Result of Action
The molecular and cellular effects of piperidine derivatives’ action depend on their targets and mode of action. For example, acting as an antagonist at a specific receptor could inhibit a particular cellular response .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzyl-piperidin-3-yl)-3-nitro-propionic acid ethyl ester typically involves multiple steps. One common route starts with the preparation of the piperidine ring, followed by the introduction of the benzyl group. The nitro group is then added through nitration, and finally, the esterification of the propionic acid completes the synthesis.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for nitration and esterification steps, as well as advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Benzyl-piperidin-3-yl)-3-nitro-propionic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Alkyl halides or other electrophiles can be used in the presence of a base.
Major Products
Oxidation: Conversion to 2-(1-Benzyl-piperidin-3-yl)-3-amino-propionic acid ethyl ester.
Reduction: Formation of 2-(1-Benzyl-piperidin-3-yl)-3-nitro-propionic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Comparación Con Compuestos Similares
Similar Compounds
1-Benzyl-piperidin-3-yl)-ethyl-aMine: Similar structure but lacks the nitro and ester groups.
3-(1-Benzyl-piperidin-3-yl)-3-oxo-propionic acid ethyl ester: Similar but with a keto group instead of a nitro group.
Tran-(1-Benzyl-3-cyano-piperidin-4-yl)-carbamic acid tert-butyl ester: Contains a cyano group and a carbamate ester.
Uniqueness
2-(1-Benzyl-piperidin-3-yl)-3-nitro-propionic acid ethyl ester is unique due to the presence of both a nitro group and an ester group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
ethyl 2-(1-benzylpiperidin-3-yl)-3-nitropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-2-23-17(20)16(13-19(21)22)15-9-6-10-18(12-15)11-14-7-4-3-5-8-14/h3-5,7-8,15-16H,2,6,9-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSPOQYRPVORNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C[N+](=O)[O-])C1CCCN(C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Bromopyrido[3,4-b]pyrazine](/img/structure/B1527976.png)






![Tert-butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-6-YL)carbamate](/img/structure/B1527986.png)
![tert-Butyl 5-(3-hydroxyprop-1-yn-1-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1527987.png)

